molecular formula C8H14O B590952 1-Octen-3-one-D4 CAS No. 213828-60-5

1-Octen-3-one-D4

Cat. No.: B590952
CAS No.: 213828-60-5
M. Wt: 130.223
InChI Key: KLTVSWGXIAYTHO-NZLXMSDQSA-N
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Description

1-Octen-3-one-D4 is a deuterated analog of 1-Octen-3-one, a volatile unsaturated ketone known for its strong mushroom-like odor. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octen-3-one-D4 can be synthesized through the deuteration of 1-Octen-3-one. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterated reagents and solvents under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes, often utilizing specialized equipment to ensure high purity and yield. The process may include catalytic hydrogenation or other deuterium exchange reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Octen-3-one-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

1-Octen-3-one-D4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.

    Biology: Employed in studies of olfactory receptors and insect behavior, particularly in understanding the role of volatile compounds in attraction and repulsion.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease diagnosis.

    Industry: Utilized in the flavor and fragrance industry to create mushroom-like scents and flavors.

Mechanism of Action

The mechanism of action of 1-Octen-3-one-D4 involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its characteristic odor. The compound may also interact with enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Octen-3-ol: An alcohol analog of 1-Octen-3-one, known for its role in mosquito attraction.

    1-Octene: An alkene analog, used in the production of various chemicals.

    Methyl vinyl ketone: A related enone with similar reactivity but different applications.

Uniqueness: 1-Octen-3-one-D4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Its strong mushroom-like odor and reactivity also distinguish it from other similar compounds.

Properties

CAS No.

213828-60-5

Molecular Formula

C8H14O

Molecular Weight

130.223

IUPAC Name

5,5,6,6-tetradeuteriooct-1-en-3-one

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i5D2,6D2

InChI Key

KLTVSWGXIAYTHO-NZLXMSDQSA-N

SMILES

CCCCCC(=O)C=C

Synonyms

Amyl Vinyl Ketone-D4;  Pentyl Vinyl Ketone-D4;  Vinyl Amyl Ketone-D4;  n-Amyl Vinyl Ketone-D4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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